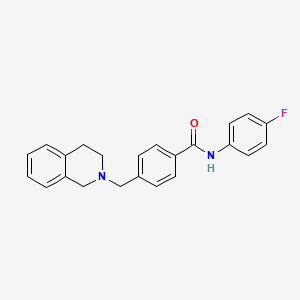

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide

説明

特性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O/c24-21-9-11-22(12-10-21)25-23(27)19-7-5-17(6-8-19)15-26-14-13-18-3-1-2-4-20(18)16-26/h1-12H,13-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXIVPHVXRTSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide represents a novel class of benzamide derivatives with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₆F N₂O

- Molecular Weight : 268.30 g/mol

Research indicates that this compound acts primarily as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of BChE enhances cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.

Inhibition of Butyrylcholinesterase

In vitro studies have demonstrated that derivatives similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide exhibit significant BChE inhibitory activity. For instance, compounds derived from the same structural framework showed improved selectivity towards BChE compared to acetylcholinesterase (AChE), suggesting a targeted therapeutic approach for conditions characterized by cholinergic dysfunction .

| Compound | BChE Inhibition (%) at 10 μM | AChE Inhibition (%) at 10 μM |

|---|---|---|

| Compound 9 | 45.5 ± 6.2% | 25.8 ± 6.2% |

| Compound 23 | 44.2 ± 3.3% | Not reported |

These findings highlight the potential of these compounds in treating Alzheimer’s disease through their ability to inhibit BChE effectively.

Anti-Aβ Aggregation Activity

The same compounds have been evaluated for their ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. The anti-Aβ aggregation activity was assessed using the thioflavin T method, revealing that both compounds significantly reduced Aβ aggregation in a dose-dependent manner .

Cytotoxicity and Neuroprotective Effects

Further investigations into cytotoxicity revealed that these compounds did not exhibit significant toxicity towards SH-SY5Y neuroblastoma cells at concentrations up to 10 μM. Moreover, they demonstrated protective effects against Aβ-induced toxicity, enhancing cell viability significantly compared to untreated controls .

| Treatment Group | Cell Viability (%) at 10 μM |

|---|---|

| Aβ-treated Control | 63.21 ± 1.30% |

| Compound 9 | 88.80 ± 0.81% |

| Compound 23 | 98.04 ± 1.70% |

These results suggest that 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide may serve as a promising candidate for neuroprotective therapies.

Case Studies and Clinical Implications

Several studies have explored the therapeutic implications of BChE inhibitors in Alzheimer's treatment. For example, a comparative study involving various benzamide derivatives indicated that those with structural similarities to our compound exhibited enhanced cognitive function in animal models . Additionally, clinical trials investigating the efficacy of BChE inhibitors have shown promising results in improving cognitive scores among patients with mild to moderate Alzheimer's disease.

科学的研究の応用

Anticancer Properties

Research indicates that compounds similar to 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of isoquinoline can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation pathways such as the PI3K/Akt pathway .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Isoquinoline derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neuroinflammatory responses . This suggests that compounds like 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide could be investigated for their therapeutic effects in conditions such as Alzheimer's disease or Parkinson's disease.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of related compounds. The presence of the isoquinoline moiety has been linked to enhanced activity against various bacterial strains, indicating a potential application in developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their cytotoxic effects on human cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents found that a compound structurally related to 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide significantly reduced neuronal cell death in models of oxidative stress. The study suggested that this compound could serve as a lead for developing treatments for neurodegenerative diseases .

類似化合物との比較

Table 1: Comparison of Structural Analogs from

Key Observations :

- Substituent Position and Yield : Ortho-substituted derivatives (e.g., compounds 21, 22) exhibit lower yields (34–40%) compared to para-substituted analogs (e.g., compound 19: 61.2%), likely due to steric hindrance during synthesis .

- Physical State: Halogenated derivatives (Br, Cl) tend to form solids (compounds 22, 25), whereas non-halogenated or meta-substituted analogs (compounds 23, 24) are oils, suggesting crystallinity differences impacting solubility .

- Functional Group Impact : Compound 20, a benzohydrazide, shows reduced yield (50%) compared to benzamides, possibly due to instability of the hydrazide linker under reaction conditions .

Pharmacological Implications

While explicit activity data are unavailable for the target compound, emphasizes that this series targets BChE inhibition and anti-Aβ aggregation. Fluorine substituents (as in compound 19 and the target) may enhance blood-brain barrier penetration due to their small size and electronegativity, whereas bromine/chlorine substituents (compounds 21–25) could improve target engagement through hydrophobic interactions . The absence of a benzyl group in the target (vs. compound 19) might reduce off-target interactions by minimizing non-specific binding.

Comparison with Other Scaffolds

- Sulfonyl-Linked Derivatives: Compounds in –16 feature sulfonyl bridges (e.g., 4-(3,4-dihydroisoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide) instead of methylene linkages.

- Triazole-Thiones (): Derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones prioritize hydrogen bonding via thione tautomers, contrasting with the benzamide-dihydroisoquinoline scaffold’s reliance on π-π stacking .

Q & A

Q. What are the critical synthetic steps and reaction optimizations for preparing 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorophenyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the dihydroisoquinoline and 4-fluorophenyl benzamide moieties. Key steps include:

- Amide bond formation : Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate condensation between carboxylic acid and amine groups .

- Methylation or alkylation : Introducing the dihydroisoquinoline group via nucleophilic substitution or reductive amination .

- Optimization : Parameters like solvent polarity (e.g., DMF or THF), temperature (often 0–80°C), and reaction time (6–24 hrs) are adjusted to maximize yield and minimize side products. Purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR are used to verify the integration of aromatic protons (e.g., 4-fluorophenyl signals at ~7.0–7.5 ppm) and the dihydroisoquinoline methylene group (~3.5–4.5 ppm) .

- Mass Spectrometry (HRMS or ESI-MS) : Confirms molecular ion peaks and fragmentation patterns matching the expected molecular formula (e.g., CHFNO) .

- HPLC or UPLC : Validates purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with IC determination) .

- Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT or resazurin assays) at concentrations ranging from 1 nM–100 µM .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (K) .

Advanced Research Questions

Q. How can contradictory results in biological activity across assay models be addressed?

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 10-point dilution series) to confirm dose dependency .

- Off-target profiling : Use proteome-wide approaches (e.g., thermal shift assays or affinity pulldown-MS) to identify non-specific interactions .

- Assay condition standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

- X-ray crystallography or Cryo-EM : Resolve 3D structures of the compound bound to targets (e.g., enzymes or receptors) to identify binding motifs .

- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., using GROMACS or AMBER) to study stability and conformational changes .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (k/k) to quantify affinity and stoichiometry .

Q. How can computational tools optimize derivatives for enhanced pharmacokinetics?

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with ADMET properties to predict bioavailability .

- Docking studies : Use AutoDock Vina or Schrödinger to prioritize derivatives with improved target binding and reduced steric clashes .

- MetaDynamics : Predict metabolic hotspots (e.g., cytochrome P450 oxidation sites) to guide synthetic modifications .

Data Contradiction and Experimental Design

Q. What statistical approaches resolve variability in synthetic yield data?

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to identify interactions between variables (e.g., temperature, catalyst loading) .

- Response Surface Methodology (RSM) : Optimize reaction conditions to achieve >90% yield with minimal impurity .

Q. How should researchers validate target engagement in complex biological systems?

- CETSA (Cellular Thermal Shift Assay) : Confirm target binding in live cells by monitoring protein thermal stability shifts .

- Knockout/down models : Use CRISPR-Cas9 to ablate putative targets and assess loss of compound activity .

Structural and Functional Insights

Q. What role do substituents (e.g., fluorine, dihydroisoquinoline) play in bioactivity?

- Fluorine : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism .

- Dihydroisoquinoline : Provides rigidity to improve binding pocket complementarity, as seen in kinase inhibitors .

Q. How can metabolic stability be experimentally assessed?

- Microsomal incubation : Measure half-life (t) in liver microsomes (human/rat) with NADPH cofactor .

- Plasma stability assays : Incubate compound in plasma (37°C) and monitor degradation via LC-MS over 24 hrs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。